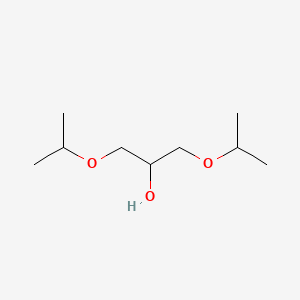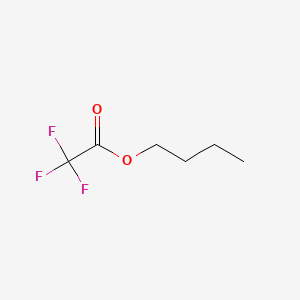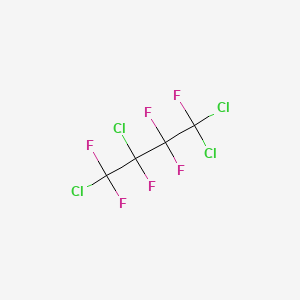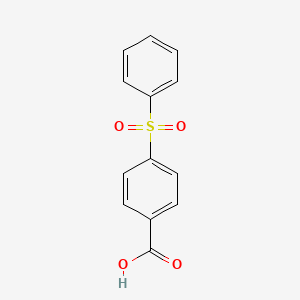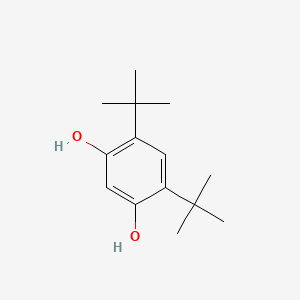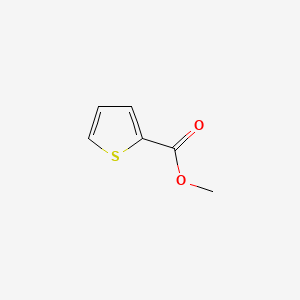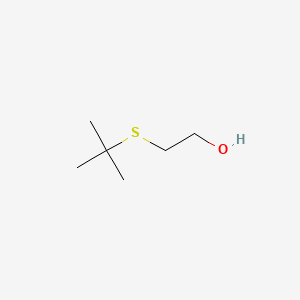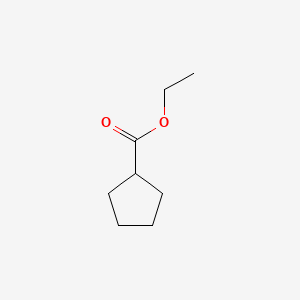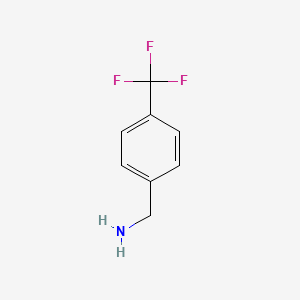
4-(Trifluoromethyl)benzylamine
Vue d'ensemble
Description
4-(Trifluoromethyl)benzylamine is an organic compound with the molecular formula CF3C6H4CH2NH2 . It is a colorless to light yellow liquid with a pungent odor. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoromethyl)benzylamine involves the reduction of 4-(Trifluoromethyl)benzaldehyde. The process typically includes the following steps :
Reduction of 4-(Trifluoromethyl)benzaldehyde: This step involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like methanol or tetrahydrofuran (THF).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia (NH3) or an amine source under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the following steps :
Reaction Setup: A reactor is charged with distilled water, sodium acetate, hydroxylamine hydrochloride, and methanol.
Addition of 4-(Trifluoromethyl)benzaldehyde: The mixture is stirred at room temperature, followed by vacuum distillation to remove the solvent.
Reduction and Amination: Acetic acid and zinc are added to the mixture, causing an exothermic reaction that raises the temperature to 60-80°C. The reaction is maintained at this temperature, followed by the addition of toluene and ammonia to remove zinc salts.
Isolation: The product is isolated by separating the aqueous phase and purifying the organic phase.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Trifluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-(Trifluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-(Trifluoromethyl)benzaldehyde.
Reduction: 4-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzylamines depending on the reagents used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzylamine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including diabetes and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
4-(Trifluoromethyl)benzylamine can be compared with other benzylamines that have different substituents on the benzene ring :
4-Fluorobenzylamine: Similar structure but with a fluorine atom instead of a trifluoromethyl group. It has different reactivity and applications.
4-Methoxybenzylamine: Contains a methoxy group, leading to different electronic and steric properties.
4-Methylbenzylamine: Has a methyl group, which affects its chemical behavior and uses.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in drug design and other applications.
Comparaison Avec Des Composés Similaires
- 4-Fluorobenzylamine
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Chlorobenzylamine
- 3-(Trifluoromethyl)benzylamine
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBLLIPPDOICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186637 | |
| Record name | 4-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-51-4 | |
| Record name | 4-(Trifluoromethyl)benzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(trifluoromethyl)benzylamine be used to modify polymer surfaces?
A1: Yes, research has shown that this compound can be effectively used to modify the surface of polymers. For example, it has been successfully utilized in the chemical derivatization of epoxy-terminated silicon oxide surfaces. [] This process involves the formation of covalent C–N bonds between the amine group of this compound and epoxy groups on the polymer surface, resulting in a surface decorated with secondary amines. [] This modification strategy is particularly interesting for preparing biointerfaces, as it allows for the attachment of biomolecules containing an amino linker, such as carbohydrates. []
Q2: What is the significance of using this compound in surface modifications for biointerfaces?
A2: The use of this compound in surface modifications is particularly relevant for biointerfaces because it serves as a model compound for attaching biomolecules with an amino linker. [] By understanding the reaction mechanism and efficiency of this compound binding to epoxy-modified surfaces, researchers can gain valuable insights into the process of immobilizing larger biomolecules like carbohydrates. [] This approach enables the development of carbohydrate-functionalized biointerfaces, which have numerous applications in biosensing, drug delivery, and tissue engineering. []
Q3: How does this compound contribute to the development of perovskite solar cells?
A3: this compound has shown promise in enhancing the efficiency and stability of quasi-2D perovskite solar cells (PSCs). [] When incorporated into methylammonium lead iodide (MAPbI3) perovskite films, this compound acts as a spacer cation, inducing a spontaneous upper gradient 2D (SUG-2D) structure. [] This structure formation, driven by the hydrophobic nature of this compound, leads to several benefits: * Passivation of trap states: reducing energy loss pathways and improving charge collection. [] * Restrained ion motion: enhancing device stability by mitigating ion migration that can degrade performance over time. [] * Suppressed decomposition: The strong hydrogen bonding interactions (F···HN) between the fluorine atom of this compound and the hydrogen atom of methylamine in the perovskite structure contribute to improved thermal stability. []* Enhanced moisture resistance: The hydrophobic nature of this compound contributes to better moisture stability, which is crucial for real-world applications of PSCs. []
Q4: What are the analytical techniques used to characterize the presence and quantify the amount of this compound in surface modifications?
A4: Several analytical techniques are employed to characterize and quantify this compound in surface modifications. * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is crucial for analyzing the elemental composition and chemical states of the modified surfaces. [] By tracking the presence and binding energy of fluorine, which is a constituent element of this compound, researchers can confirm the successful attachment of the molecule to the surface. []* Near-edge X-ray absorption fine structure spectroscopy (NEXAFS): This technique provides complementary information about the chemical bonding environment of elements within the modified layer. [] It helps in identifying specific chemical groups and bonds formed during the derivatization process. []* Water contact angle measurements: This method is used to assess changes in surface hydrophobicity/hydrophilicity upon modification. [] The presence of this compound with its hydrophobic trifluoromethyl group can alter the surface wettability, providing insights into the surface coverage and orientation of the attached molecules. []
Q5: Has this compound been investigated as a substrate for Monoamine oxidase?
A5: Yes, research indicates that this compound (11) can act as a substrate for monoamine oxidase (MAO). [] This characteristic was exploited in developing a new peroxidase-linked spectrophotometric assay for detecting MAO inhibitors. []
Q6: How does the structure of this compound relate to its applications?
A6: The molecular formula of this compound is C₈H₈F₃N and its molecular weight is 181.15 g/mol. The structure of this compound contributes to its diverse applications:* The presence of a reactive amine group (-NH2) allows for the formation of covalent bonds with various functional groups, making it suitable for surface modification strategies, as seen in its reaction with epoxy groups. []* The trifluoromethyl group (-CF3) introduces hydrophobicity to the molecule, influencing its self-assembly behavior and interaction with other molecules. [] This property is beneficial in applications such as the development of perovskite solar cells, where it promotes the formation of desired structures and enhances device stability. []* The aromatic benzene ring provides a scaffold for potential interactions with biological targets, making it a valuable building block in medicinal chemistry. [] This is highlighted by its role as a substrate for monoamine oxidase, an enzyme implicated in various neurological and psychiatric disorders. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


